
3,4-Hexanediol, 2,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Hexanediol, 2,5-diphenyl- is an organic compound with the molecular formula C18H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is characterized by the presence of two phenyl groups attached to the hexanediol backbone, making it a diphenyl derivative. The compound is of interest in various fields of chemistry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanediol, 2,5-diphenyl- can be achieved through multiple-step organic synthesis. One common method involves the reduction of diketones. For instance, the reduction of 2,5-diphenyl-3,4-hexanedione using sodium borohydride (NaBH4) in methanol can yield the desired diol . The reaction is typically carried out at room temperature under stirring conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Hexanediol, 2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) in pyridine solution
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,4-Hexanediol, 2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Hexanediol, 2,5-diphenyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity and cellular pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
2,5-Diphenyl-1,3-oxazoline: Similar structure but different biological activity.
Uniqueness
3,4-Hexanediol, 2,5-diphenyl- is unique due to its specific diol structure with two phenyl groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
251987-92-5 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2,5-diphenylhexane-3,4-diol |
InChI |
InChI=1S/C18H22O2/c1-13(15-9-5-3-6-10-15)17(19)18(20)14(2)16-11-7-4-8-12-16/h3-14,17-20H,1-2H3 |
Clave InChI |
UVFAACDXIDJGHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(C(C)C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


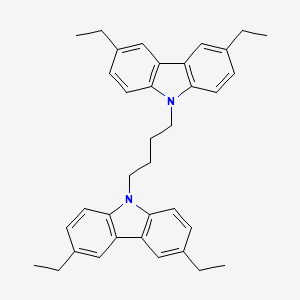
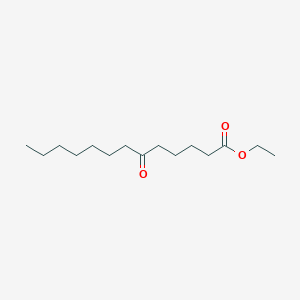
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
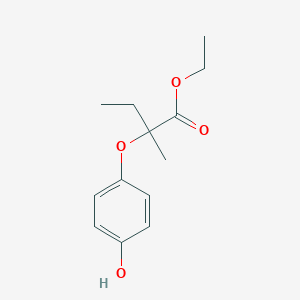
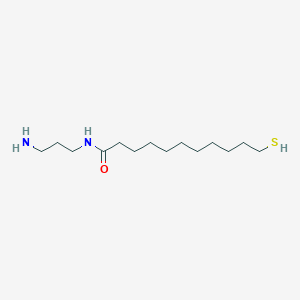

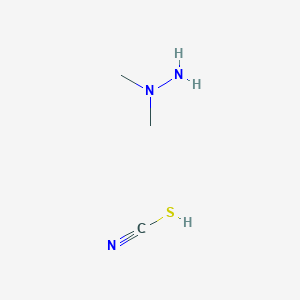
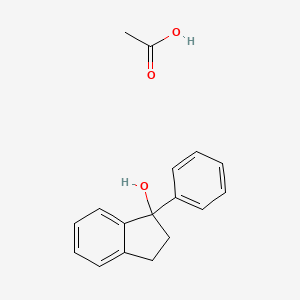
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
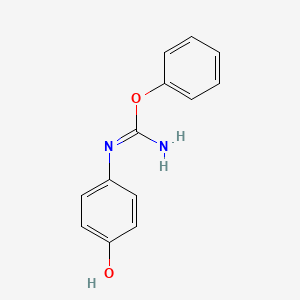
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
